molecular formula C6H11ClO B14527367 (2S,3R)-2-(3-Chloropropyl)-3-methyloxirane CAS No. 62614-71-5

(2S,3R)-2-(3-Chloropropyl)-3-methyloxirane

Cat. No.: B14527367
CAS No.: 62614-71-5
M. Wt: 134.60 g/mol
InChI Key: SUGPFSQLEHQIPK-RITPCOANSA-N
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Description

(2S,3R)-2-(3-Chloropropyl)-3-methyloxirane is a chiral epoxide compound Epoxides are three-membered cyclic ethers, and their strained ring structure makes them highly reactive

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-(3-Chloropropyl)-3-methyloxirane typically involves the epoxidation of alkenes. One common method is the reaction of (2S,3R)-3-chloropropyl-2-methyl-1-alkene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of a peracid intermediate, which then transfers an oxygen atom to the alkene, forming the epoxide ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure high selectivity and minimal by-product formation.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-(3-Chloropropyl)-3-methyloxirane undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The strained epoxide ring is susceptible to nucleophilic attack, leading to ring-opening reactions.

    Oxidation: The compound can be oxidized to form diols or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the epoxide to an alcohol or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include hydroxide ions, amines, and thiols. Reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation: Oxidizing agents like hydrogen peroxide or osmium tetroxide are used under controlled conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic Substitution: The major products are ring-opened compounds with the nucleophile attached to one of the carbon atoms of the former epoxide ring.

    Oxidation: Diols or other oxygenated compounds are formed.

    Reduction: Alcohols or other reduced derivatives are produced.

Scientific Research Applications

(2S,3R)-2-(3-Chloropropyl)-3-methyloxirane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a chiral intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S,3R)-2-(3-Chloropropyl)-3-methyloxirane involves its high reactivity due to the strained epoxide ring. The compound can interact with various molecular targets, including nucleophiles in biological systems, leading to ring-opening reactions. These interactions can affect cellular pathways and processes, making the compound of interest in medicinal chemistry and drug development.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R)-2-(3-Chloropropyl)-3-methyloxirane: Unique due to its specific stereochemistry and functional groups.

    (2S,3R)-2-(3-Chloropropyl)-3-ethyloxirane: Similar structure but with an ethyl group instead of a methyl group.

    (2S,3R)-2-(3-Chloropropyl)-3-phenyl-oxirane: Contains a phenyl group, leading to different chemical properties and reactivity.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both a chloropropyl and a methyl group

Properties

CAS No.

62614-71-5

Molecular Formula

C6H11ClO

Molecular Weight

134.60 g/mol

IUPAC Name

(2S,3R)-2-(3-chloropropyl)-3-methyloxirane

InChI

InChI=1S/C6H11ClO/c1-5-6(8-5)3-2-4-7/h5-6H,2-4H2,1H3/t5-,6+/m1/s1

InChI Key

SUGPFSQLEHQIPK-RITPCOANSA-N

Isomeric SMILES

C[C@@H]1[C@@H](O1)CCCCl

Canonical SMILES

CC1C(O1)CCCCl

Origin of Product

United States

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